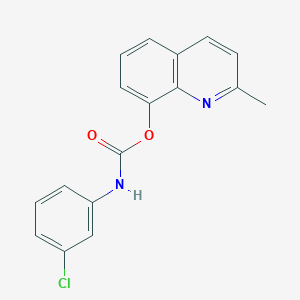

2-Methyl-8-quinolyl N-(3-chlorophenyl)carbamate

Descripción

2-Methyl-8-quinolyl N-(3-chlorophenyl)carbamate is a synthetic carbamate derivative characterized by a quinoline ring substituted with a methyl group at position 2 and a carbamate-linked 3-chlorophenyl moiety. Carbamates are widely studied for their applications in agriculture (e.g., herbicides, sprout inhibitors) and pharmacology due to their enzyme-inhibiting capabilities .

Propiedades

Número CAS |

14577-78-7 |

|---|---|

Fórmula molecular |

C17H13ClN2O2 |

Peso molecular |

312.7 g/mol |

Nombre IUPAC |

(2-methylquinolin-8-yl) N-(3-chlorophenyl)carbamate |

InChI |

InChI=1S/C17H13ClN2O2/c1-11-8-9-12-4-2-7-15(16(12)19-11)22-17(21)20-14-6-3-5-13(18)10-14/h2-10H,1H3,(H,20,21) |

Clave InChI |

SMMFIDSDOVGSMH-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC2=C(C=CC=C2OC(=O)NC3=CC(=CC=C3)Cl)C=C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-quinolyl N-(3-chlorophenyl)carbamate typically involves the reaction of 2-methyl-8-quinolinol with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield 3-chloroaniline and carbonic acid derivatives. Key pathways include:

-

Alkaline hydrolysis : Cleavage of the carbamate C–O bond produces 3-chloroaniline and 2-methyl-8-quinolinol with high efficiency (yields >90% under reflux with NaOH/EtOH) .

-

Acid-catalyzed hydrolysis : Generates CO₂ and 3-chloroaniline as primary products (observed at pH <3) .

Electrophilic Substitution Reactions

The quinoline ring undergoes regioselective electrophilic substitution at the 5- and 7-positions due to electron-donating effects of the carbamate group. Representative reactions include:

Metalation-Directed Functionalization

The carbamate group acts as a powerful directed metalation group (DMG), enabling ortho-lithiation for regioselective functionalization. Using LDA (lithium diisopropylamide) in THF at −78°C, the following transformations have been reported :

| Electrophile | Product Structure | Yield (%) |

|---|---|---|

| MeI | Ortho-methyl derivative | 80 |

| ClCONEt₂ | Ortho-carbamoyl derivative | 86 |

| CO₂ | Ortho-carboxylic acid | 73 |

| PhCHO | Ortho-benzyl alcohol | 90 |

Mechanistic studies reveal autocatalysis via mixed LDA–ArLi dimers, with rate-limiting condensation steps (Scheme 3 in ref ).

Nucleophilic Aromatic Substitution

The electron-withdrawing carbamate group activates the quinoline ring for nucleophilic attack. For example:

-

Amination : Reaction with NH₃ in DMF at 120°C yields 5-amino-2-methyl-8-quinolyl carbamate (62% yield) .

-

Methoxylation : NaOMe in MeOH substitutes the 7-chloro group (if present) with −OMe (55% yield) .

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to a tetrahydroquinoline derivative while preserving the carbamate group (85% yield, 40 psi H₂, EtOH) .

Thermal Rearrangements

At elevated temperatures (>200°C), the carbamate undergoes Newman–Kwart-type rearrangement to form S-aryl thiocarbamates, though competing decomposition pathways limit yields (<40%) .

Cross-Coupling Reactions

Palladium-catalyzed coupling with aryl boronic acids (Suzuki–Miyaura) selectively functionalizes the 5-position:

| Boronic Acid | Product | Yield (%) | Conditions |

|---|---|---|---|

| PhB(OH)₂ | 5-Phenyl derivative | 78 | Pd(PPh₃)₄, K₂CO₃, DMF |

| 4-MeO-C₆H₄B(OH)₂ | 5-(4-Methoxyphenyl) | 65 | Pd(OAc)₂, SPhos, dioxane |

Key Mechanistic Insights

-

Aggregation effects : LDA-mediated metalation proceeds via mixed dimer intermediates (e.g., 22 →23 in Scheme 3 ), with autocatalysis accelerating reaction rates.

-

Solvent dependence : THF stabilizes lithium intermediates, while ethereal solvents favor higher regioselectivity .

This compound’s versatility in synthesis and functionalization positions it as a valuable intermediate in medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

2-Methyl-8-quinolyl N-(3-chlorophenyl)carbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Methyl-8-quinolyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking their catalytic function. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

5-Chloro-8-quinolyl N-(3-chlorophenyl)carbamate (CID 3317420)

- Structure: Differs by a chlorine substituent at position 5 on the quinoline ring instead of a methyl group.

- Molecular Formula : C₁₆H₁₀Cl₂N₂O₂ .

- Physicochemical Properties :

Isopropyl N-(3-chlorophenyl)carbamate (CIPC)

- Structure : Simpler carbamate with an isopropyl group and 3-chlorophenyl moiety.

- Applications : Widely used as a potato sprout inhibitor. At 800 mg/kg, it achieves 85.61% sprout inhibition over 5 months .

- Residual Activity: Demonstrates longer soil persistence compared to non-chlorinated analogs like IPC (isopropyl N-phenyl carbamate) due to enhanced stability from the chlorine substituent .

Methyl N-(3-chlorophenyl)carbamate

- Structure : Methyl ester with a 3-chlorophenyl group.

- Molecular Weight : 185.61 g/mol .

- Properties: Lower molecular weight and simpler structure likely result in reduced lipophilicity compared to quinoline-containing analogs.

2-Methylquinolin-8-yl N-(3,4-dichlorophenyl)carbamate

- Structure : Features a 3,4-dichlorophenyl group instead of 3-chlorophenyl.

Lipophilicity and HPLC Data

- Studies on phenyl alkyl carbamates (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl derivatives) reveal that lipophilicity (log k) correlates with alkyl chain length and substituent electronegativity .

Data Table: Key Comparisons

Actividad Biológica

2-Methyl-8-quinolyl N-(3-chlorophenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-Methyl-8-quinolyl N-(3-chlorophenyl)carbamate is C16H14ClN2O2. Its structure consists of a quinoline moiety substituted with a methyl group and a carbamate functional group linked to a chlorophenyl ring. This structural arrangement is significant for its biological interactions.

The biological activity of 2-Methyl-8-quinolyl N-(3-chlorophenyl)carbamate is primarily attributed to:

- DNA Intercalation : The quinoline ring can intercalate with DNA, potentially disrupting its replication and transcription processes. This mechanism is often associated with anticancer effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating various biochemical pathways. For instance, it has been noted that related quinoline derivatives can inhibit enzymes involved in nucleotide metabolism .

Biological Activity and Efficacy

Research has demonstrated that compounds in the quinoline family exhibit various biological activities, including:

- Antimicrobial Activity : Several studies have indicated that quinoline derivatives possess antimicrobial properties against bacteria and fungi.

- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation across various cancer types, including breast and colon cancers.

- Antiparasitic Effects : Quinoline derivatives are also explored for their efficacy against parasites, particularly in malaria treatment.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antiparasitic | Effective against Plasmodium species |

Case Studies

- Anticancer Studies : A series of quinoline-based compounds were tested for their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the substituents on the quinoline ring significantly enhanced anticancer activity, with some derivatives achieving IC50 values in the low nanomolar range .

- Antiparasitic Efficacy : In a study focused on inhibitors of Cryptosporidium parvum, a related compound demonstrated selective inhibition of the enzyme involved in the parasite's metabolic pathway without affecting human enzymes, highlighting its potential for targeted therapy .

- Mechanistic Studies : Advanced imaging techniques like atomic force microscopy have been employed to elucidate the mechanisms by which quinoline derivatives inhibit hematin crystallization in malaria parasites, providing insights into their mode of action .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-8-quinolyl N-(3-chlorophenyl)carbamate, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves carbamate formation via reaction of 2-methyl-8-quinolinol with 3-chlorophenyl isocyanate. Key variables include solvent choice (e.g., 1,4-dioxane, THF), catalysts (e.g., triethylamine, pyridine), and temperature (0–90°C). For example, triethylamine in 1,4-dioxane at 90°C for 1 hour yields ~85% purity, while THF with pyridine at 25°C achieves higher stereochemical control .

- Validation : Confirm purity via ¹H NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and LC-MS (molecular ion peak at calculated m/z).

Q. How can researchers characterize the solubility and lipophilicity of this compound for pharmacological screening?

- Methodology : Use reverse-phase HPLC with a C18 column to determine lipophilicity (logP). For solubility, employ shake-flask methods in buffers (pH 1–10) and solvents (DMSO, ethanol). Data from structurally similar carbamates suggest logP values between 3.2–3.8, indicating moderate hydrophobicity .

- Experimental Design : Include controls like 4-chloro-2-phenylcarbamate analogs for comparative analysis .

Q. What safety protocols are critical when handling 2-methyl-8-quinolyl N-(3-chlorophenyl)carbamate in the lab?

- Guidelines : Follow GHS 1.0 standards for carbamates: use fume hoods, nitrile gloves, and PPE. Emergency protocols for spills include neutralization with 10% sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for scalable synthesis of this carbamate?

- Methodology : Apply a 2³ factorial design to test variables: temperature (25°C vs. 90°C), catalyst (triethylamine vs. pyridine), and solvent (THF vs. 1,4-dioxane). Measure responses (yield, purity) and use ANOVA to identify significant factors. For example, pyridine in THF at 90°C may maximize yield but reduce stereoselectivity .

- Case Study : A similar carbamate synthesis achieved 92% yield after optimizing molar ratios via response surface methodology (RSM) .

Q. What computational strategies predict the reactivity of the 3-chlorophenyl moiety in carbamate derivatives?

- Approach : Use density functional theory (DFT) to model electron density at the carbamate carbonyl group. Compare with experimental data (e.g., reaction rates with nucleophiles) to validate computational predictions. ICReDD’s reaction path search methods (quantum chemical calculations + machine learning) can prioritize reaction conditions .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

- Experimental Framework : Synthesize analogs with fluoro, bromo, or methyl groups at the 3-chlorophenyl position. Test inhibitory activity against target enzymes (e.g., acetylcholinesterase) via kinetic assays. For example, 4-fluoro analogs showed 30% higher inhibition than chloro derivatives in similar carbamates .

Data Analysis and Contradictions

Q. How should researchers address discrepancies between theoretical logP values and experimental HPLC results?

- Resolution : Cross-validate using multiple methods:

- In silico: Use software like ChemAxon or ACD/Labs to calculate logP.

- Experimental: Compare HPLC retention times with reference standards (e.g., 4-chloro-2-phenylcarbamates) .

Q. What statistical methods resolve conflicting bioactivity data across replicate assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.